1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

Description

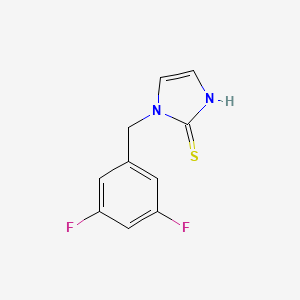

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMVQUHUCQAOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876205 | |

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-81-6 | |

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of 1 3,5 Difluorobenzyl 2 Mercaptoimidazole

Synthetic Methodologies for the Core 2-Mercaptoimidazole (B184291) Structure

The 2-mercaptoimidazole scaffold is a valuable building block in medicinal chemistry and materials science. Various synthetic strategies have been developed to access this heterocyclic core, primarily involving cyclization reactions.

Decarboxylation Approaches to 2-Mercaptoimidazoles

One notable method for preparing 2-mercaptoimidazoles involves the decarboxylation of 2-mercapto-5-carboxyimidazole precursors. google.com This process is typically achieved by heating the carboxylic acid derivative above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 2-mercaptoimidazole. google.com To prevent oxidative decomposition at the high temperatures required for decarboxylation (often between 230°C and 270°C), the reaction is preferably carried out under an inert atmosphere, such as nitrogen. google.com

This method is particularly useful for synthesizing 1-substituted and 1,4-disubstituted 2-mercaptoimidazoles. For instance, 1-methyl-2-mercaptoimidazole and 1-phenyl-2-mercaptoimidazole can be successfully prepared by heating their respective 5-carboxyimidazole precursors. google.com The general applicability of this decarboxylation strategy highlights its importance in the synthesis of a range of 2-mercaptoimidazole derivatives. masterorganicchemistry.comorganic-chemistry.org

General Alkylation and Cyclization Strategies

A more common and versatile approach to the 2-mercaptoimidazole core involves the cyclization of a diamine precursor with a source of the thiocarbonyl group. For the synthesis of 2-mercaptobenzimidazoles, a widely used method is the reaction of o-phenylenediamine (B120857) with carbon disulfide. rdd.edu.iqorientjchem.org This reaction can be carried out in various solvents, including ethanol (B145695) under pressure in an autoclave. rdd.edu.iq

Alternative reagents to carbon disulfide include potassium thiocyanate (B1210189) and N-aminorhodanine. orientjchem.orgchemicalbook.com The reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate in acidic conditions, for example, yields the parent 2-mercaptoimidazole. chemicalbook.com These cyclization strategies provide a direct route to the core structure, which can then be further modified.

Targeted Synthesis of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

The specific synthesis of this compound builds upon the general principles of 2-mercaptoimidazole synthesis, primarily through the alkylation of the imidazole (B134444) nitrogen.

Alkylation Routes Involving 3,5-Difluorobenzylamine or Precursors

The most direct route to this compound involves the N-alkylation of 2-mercaptoimidazole with a suitable 3,5-difluorobenzyl halide, such as 3,5-difluorobenzyl bromide. This type of reaction is a standard method for functionalizing the nitrogen atoms of the imidazole ring. The alkylation is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby facilitating nucleophilic attack on the alkyl halide.

While direct alkylation of the parent 2-mercaptoimidazole is feasible, the synthesis of 1,3-disubstituted benzimidazolium salts often involves a one-step reaction of 2-mercaptobenzimidazole (B194830) with an alkyl bromide under phase transfer catalysis conditions. nih.gov This suggests that the synthesis of the title compound could likely be achieved by reacting 2-mercaptoimidazole with 3,5-difluorobenzyl bromide in a suitable solvent with a base.

Precursor Synthesis Strategies (e.g., 3,5-Difluorobenzonitrile (B1349092) Reduction)

The key precursor for the alkylation step is 3,5-difluorobenzylamine. chemimpex.com This amine can be synthesized through the reduction of 3,5-difluorobenzonitrile. Several reduction methods are available for converting nitriles to primary amines. Catalytic hydrogenation using Raney nickel is an effective method for this transformation. googleapis.com Other reducing agents, such as lithium aluminum hydride or sodium borohydride (B1222165) in combination with a Lewis acid, can also be employed, although handling of reagents like lithium aluminum hydride requires special precautions. googleapis.com

The synthesis of 3,5-difluorobenzonitrile itself can be achieved from precursors like 3,5-difluoroaniline (B1215098). One synthetic route involves the Sandmeyer reaction, where the amino group of 3,5-difluoroaniline is diazotized and subsequently displaced by a cyano group. Another approach involves the reaction of 4-bromo-2,6-difluoroaniline (B33399) with copper cyanide (CuCN) in a solvent like dimethylformamide (DMF) at reflux. nih.gov

Synthesis of Key Derivatives and Analogues

The 2-mercaptoimidazole core of this compound offers multiple sites for further derivatization, leading to a variety of analogues. The sulfur atom is a primary site for modification.

S-alkylation of 2-mercaptobenzimidazoles with various alkyl halides in the presence of a base readily yields thioether derivatives. rdd.edu.iqresearchgate.net This reaction allows for the introduction of a wide range of substituents at the sulfur atom. For example, reaction with chloroacetic acid leads to the formation of a carboxylic acid derivative, which can be further functionalized. ijmrhs.com

Furthermore, both the nitrogen and sulfur atoms can be alkylated. The reaction of 2-mercaptobenzimidazole with an excess of an alkylating agent can lead to the formation of 1,3-dialkyl-2-alkylthio-1H-benzimidazolium salts. nih.gov Oxidation of the sulfur atom in thioether derivatives can produce sulfones. rdd.edu.iq These synthetic transformations highlight the versatility of the 2-mercaptoimidazole scaffold for creating a diverse library of compounds.

Data Tables

Table 1: Synthetic Methodologies for 2-Mercaptoimidazole Core

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Decarboxylation | 2-Mercapto-5-carboxyimidazoles | Heat | High temperatures, inert atmosphere |

| Cyclization | o-Phenylenediamine | Carbon disulfide | Common for benzimidazoles |

Table 2: Precursor Synthesis for this compound

| Target Precursor | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 3,5-Difluorobenzylamine | 3,5-Difluorobenzonitrile | Raney Nickel, H₂ | Catalytic Hydrogenation |

Table 3: Common Derivatization Reactions of 2-Mercaptoimidazoles

| Reaction Type | Site of Modification | Reagents | Product Type |

|---|---|---|---|

| S-Alkylation | Sulfur | Alkyl halides, Base | Thioethers |

| N-Alkylation | Nitrogen | Alkyl halides, Base | N-Substituted imidazoles |

Carboxylic Acid Derivatives (e.g., this compound-5-carboxylic acid)

The synthesis of carboxylic acid derivatives of the this compound scaffold is a key step for creating a variety of other functionalized molecules, such as esters and amides. A common route to obtaining the target carboxylic acid is through the synthesis and subsequent hydrolysis of its corresponding methyl ester.

The synthesis of the methyl ester, this compound-5-carboxylic acid methyl ester, can be achieved through a multi-step process. prepchem.com The reaction sequence begins with the preparation of N-formyl-(3,5-difluorobenzyl)glycine methyl ester. This intermediate is then treated with a sodium methoxide (B1231860) solution, generated in situ from sodium and methanol (B129727) in dry tetrahydrofuran. prepchem.com The glycine (B1666218) derivative, dissolved in methyl formate, is added dropwise to the cooled sodium methoxide solution. prepchem.com This mixture is stirred overnight, leading to a cyclization reaction that forms the imidazole ring.

The general principle of forming 2-mercapto-5-carboxyimidazoles often involves the reaction of an N-substituted glycine ester derivative with an appropriate formylating agent, followed by cyclization with a thiocyanate salt in an acidic medium. google.com

Once the ester is synthesized, it can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an acid or a base. For instance, refluxing the ester with a solution of hydrochloric acid can effectively cleave the ester bond to yield the desired this compound-5-carboxylic acid. bas.bg

| Reactant | Reagents | Product | Reaction Type |

| N-formyl-(3,5-difluorobenzyl)glycine methyl ester | 1. Sodium methoxide, Methyl formate; 2. Potassium thiocyanate, HCl | This compound-5-carboxylic acid methyl ester | Cyclization |

| This compound-5-carboxylic acid methyl ester | Aqueous HCl or NaOH | This compound-5-carboxylic acid | Hydrolysis |

Amide Derivatives (e.g., N-(2-aminoethyl)-1-(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxamide)

Amide derivatives are readily synthesized from the corresponding carboxylic acid. The formation of N-(2-aminoethyl)-1-(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxamide involves the coupling of this compound-5-carboxylic acid with N-Boc-ethylenediamine.

The synthesis generally proceeds via the activation of the carboxylic acid group. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate this reaction. nih.gov The carboxylic acid is first activated with EDC/HOBt in a suitable solvent like dimethylformamide (DMF). Subsequently, the protected amine, N-Boc-ethylenediamine, is added to the reaction mixture. After the coupling reaction is complete, the tert-Butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final primary amine product.

Synthetic Pathway for Amide Derivative:

Activation: The carboxylic acid is dissolved in DMF, and EDC and HOBt are added to form an active ester intermediate.

Coupling: N-Boc-ethylenediamine is added to the mixture, which then reacts with the activated acid to form the Boc-protected amide.

Deprotection: The intermediate is treated with TFA in a solvent like dichloromethane (B109758) (DCM) to remove the Boc group, yielding the desired N-(2-aminoethyl)-1-(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxamide.

Alkylation Reactions at the Sulfur Atom (S-Alkylation)

The sulfur atom of the 2-mercaptoimidazole ring is a nucleophilic center and can be readily alkylated. This S-alkylation, or thioetherification, is a common strategy to introduce a wide range of substituents, thereby modifying the compound's properties.

The reaction is typically carried out by treating the this compound with an alkylating agent in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the thiol group to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) in a nucleophilic substitution reaction. uobaghdad.edu.iq The choice of solvent can vary, with polar aprotic solvents like acetone (B3395972), acetonitrile (B52724), or DMF being common. orientjchem.orgderpharmachemica.com

A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and functionalized halides like ethyl chloroacetate, allowing for the introduction of diverse functional groups at the sulfur atom. uobaghdad.edu.iqorientjchem.orgijmrhs.com

| Starting Material | Alkylating Agent | Base | Solvent | Product Type |

| This compound | Methyl Iodide | K2CO3 | Acetonitrile | S-methyl derivative |

| This compound | Benzyl Bromide | NaH | Dioxane | S-benzyl derivative |

| This compound | Ethyl Chloroacetate | K2CO3 | Acetone | S-ethoxycarbonylmethyl derivative |

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.net These reactions are highly efficient and atom-economical, making them ideal for generating libraries of structurally diverse compounds for screening purposes. nih.gov

While specific MCRs starting directly with this compound are not extensively documented, the functional groups present in this scaffold (the nucleophilic sulfur and the imidazole ring) make it a suitable candidate for various MCRs. For example, the thiol group can participate in reactions that form new heterocyclic rings. One potential application is in a three-component reaction involving an amine, carbon disulfide (which can be conceptually related to the mercaptoimidazole), and an electrophile to form dithiocarbamates, which can then be used in subsequent MCRs. researchgate.net

Furthermore, the core imidazole structure itself can be synthesized via MCRs, suggesting that derivatives of this compound could be assembled in a convergent fashion, incorporating diversity at multiple positions simultaneously.

Purification and Characterization Techniques in Organic Synthesis

The successful synthesis of this compound and its derivatives relies on robust purification and characterization methods to ensure the identity and purity of the final products.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for effective purification. For 2-mercaptoimidazole and its derivatives, a range of solvent systems has been proven effective. Common methods include recrystallization from a single solvent, such as methanol or ethanol, or from a binary solvent mixture. orientjchem.org A frequently used mixture for similar imidazole compounds is acetone-petroleum ether, where the crude solid is dissolved in hot acetone and petroleum ether is added until turbidity is observed, followed by cooling to induce crystallization. google.com Another common system is an ethanol-water mixture. researchgate.netijmrhs.com

| Compound Type | Recrystallization Solvent System |

| 2-Mercaptoimidazole derivatives | Acetone-petroleum ether google.com |

| Thioether derivatives of 2-mercaptobenzimidazole | Ethanol-water researchgate.netijmrhs.com |

| Acyclic nucleosides from 2-mercaptobenzimidazole | Methanol orientjchem.org |

Chromatographic Separation Techniques

Chromatography is an essential tool for both the purification of synthetic products and the monitoring of reaction progress.

Thin-Layer Chromatography (TLC) is routinely used to track the consumption of starting materials and the formation of products. A suitable mobile phase, often a mixture of a nonpolar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components on a silica (B1680970) gel plate. primescholars.com

Column Chromatography is employed for the purification of larger quantities of material. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system similar to that optimized by TLC is used to elute the components, allowing for the separation of the desired product from byproducts and unreacted starting materials. bas.bg

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the final compound. For 2-mercaptoimidazole derivatives, reverse-phase (RP) HPLC is a common method. sielc.com This technique typically uses a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. primescholars.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Spectroscopic Elucidation Methods (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core and the 3,5-difluorobenzyl substituent. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift. orientjchem.org The protons of the benzyl CH₂ group are expected to appear as a singlet, while the protons on the aromatic rings will exhibit characteristic splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Benzimidazole) | 7.10 - 7.60 | Multiplet (m) |

| Aromatic-H (Difluorobenzyl) | 6.80 - 7.20 | Multiplet (m) |

| CH₂ (Benzyl) | ~5.20 | Singlet (s) |

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The C=S carbon (thione) is particularly characteristic and appears significantly downfield. orientjchem.org The carbon atoms attached to fluorine will show splitting due to C-F coupling. The signals for the aromatic and methylene (B1212753) carbons provide further confirmation of the structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thione) | ~168.0 |

| Aromatic C-F (Difluorobenzyl) | 160.0 - 165.0 (doublet) |

| Aromatic C (Benzimidazole & Benzyl) | 110.0 - 140.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. The spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=S, C-N, aromatic C-H, and C-F bonds. The presence of a broad band around 3100 cm⁻¹ can be attributed to the N-H stretch of the imidazole ring. primescholars.com The C=S (thione) stretching vibration is typically observed in the region of 1200-1050 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3150 - 3050 (broad) |

| Aromatic C-H | Stretch | 3050 - 3000 |

| C=N | Stretch | 1620 - 1580 |

| Aromatic C=C | Stretch | 1500 - 1400 |

| C=S (Thione) | Stretch | 1200 - 1050 |

| C-F | Stretch | 1350 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. tsijournals.com The fragmentation pattern often involves the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the 3,5-difluorobenzyl cation and the 2-mercaptobenzimidazole radical cation.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Pharmacological and Biological Potential of the Imidazole/benzimidazole Scaffold in Context of 1 3,5 Difluorobenzyl 2 Mercaptoimidazole

The Imidazole (B134444)/Benzimidazole (B57391) Ring as a Privileged Scaffold in Drug Discovery

The imidazole and benzimidazole rings are considered "privileged scaffolds" in medicinal chemistry. This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. acgpubs.orgnih.gov The structural features of these heterocyclic systems, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable them to bind effectively with various enzymes and receptors. acgpubs.orgnih.gov This versatility has made the imidazole and benzimidazole cores fundamental components in the development of numerous therapeutic agents. mdpi.com

Scaffold hopping is a drug design strategy that involves modifying the core structure of a known active compound to identify novel scaffolds with similar or improved biological activity. The imidazole and benzimidazole moieties are frequently employed in scaffold hopping due to their favorable physicochemical properties and synthetic accessibility. Bioisosteric replacement, a related concept, involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. The versatile nature of the imidazole and benzimidazole rings makes them ideal candidates for such modifications in the pursuit of new and more effective drug candidates.

The development of molecules that can interact with multiple biological targets simultaneously is a growing area of interest in drug discovery, particularly for complex diseases. The inherent ability of the imidazole and benzimidazole scaffolds to bind to diverse targets makes them excellent starting points for the design of such multitargeting agents. researchgate.net By strategically modifying the substituents on the core ring system, medicinal chemists can fine-tune the activity of these compounds against various biological pathways implicated in disease. researchgate.net

Broad Spectrum of Biological Activities Associated with Imidazole and Benzimidazole Derivatives

Derivatives of imidazole and benzimidazole have been extensively studied and have demonstrated a wide range of biological activities. This broad spectrum of activity underscores their importance in medicinal chemistry and drug development. mdpi.com

The imidazole and benzimidazole scaffolds are integral to many antimicrobial agents. researchgate.netsemanticscholar.org Their mechanism of action can vary, but often involves the disruption of microbial cellular processes. openmedicinalchemistryjournal.comnih.gov

Antibacterial Activity: Imidazole and benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. semanticscholar.orgbanglajol.info Their antibacterial action can involve the inhibition of DNA synthesis, disruption of cell wall integrity, or interference with essential enzymatic pathways. openmedicinalchemistryjournal.com

Antifungal Activity: Several clinically used antifungal drugs, such as clotrimazole (B1669251) and ketoconazole, contain an imidazole ring. These compounds typically function by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. nih.govresearchgate.net Benzimidazole derivatives have also demonstrated significant antifungal properties. nih.govorientjchem.orgresearchgate.net

Antiviral Activity: The antiviral potential of imidazole and benzimidazole derivatives has been documented against a variety of viruses. nih.govnih.gov These compounds can interfere with viral replication and other stages of the viral life cycle. nih.govresearchgate.net

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzimidazole derivatives have emerged as a promising class of compounds with significant activity against this pathogen. lew.ronih.govmdpi.comnih.gov

Table 1: Examples of Antimicrobial Activity in Imidazole and Benzimidazole Derivatives

| Compound Class | Activity | Example Organisms | Reference(s) |

|---|---|---|---|

| Imidazole Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | semanticscholar.org |

| Benzimidazole Derivatives | Antifungal | Candida albicans, Aspergillus clavatus | nih.govorientjchem.org |

| Imidazole Derivatives | Antiviral | Human Cytomegalovirus (HCMV) | nih.gov |

The imidazole and benzimidazole scaffolds are found in a number of anticancer drugs and experimental agents. nih.gov Their antiproliferative effects are often achieved through various mechanisms of action.

These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and interfere with the cell cycle. Some derivatives act by inhibiting key enzymes involved in cancer progression, such as protein kinases and topoisomerases, or by disrupting microtubule formation. The antiproliferative activity of these compounds has been demonstrated against a wide range of cancer cell lines.

Table 2: Examples of Antiproliferative and Anticancer Activity in Imidazole and Benzimidazole Derivatives

| Compound Class | Cancer Cell Line(s) | Mechanism of Action (if specified) | Reference(s) |

|---|---|---|---|

| Imidazole Derivatives | Jurkat, HeLa, LS180, MCF-7 | Antiproliferative | |

| Benzimidazole Derivatives | Various cancer cell lines | Topoisomerase inhibition, microtubule disruption |

Imidazole and benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Their anti-inflammatory effects can be attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are involved in the inflammatory cascade. Some derivatives have shown analgesic activity in various preclinical models of pain. The development of benzimidazole-based compounds as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) represents a promising approach for the treatment of inflammation and pain.

Table 3: Examples of Anti-inflammatory and Analgesic Activity in Imidazole and Benzimidazole Derivatives

| Compound Class | Activity | Model/Target | Reference(s) |

|---|---|---|---|

| Imidazole Derivatives | Anti-inflammatory | Inhibition of COX-2 enzyme | |

| Benzimidazole Derivatives | Analgesic | Acetic acid-induced writhing in mice |

Antihypertensive Properties

The imidazole scaffold, a core component of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole, is integral to the development of antihypertensive agents. A key application of the related benzimidazole structure is in the creation of angiotensin II receptor antagonists. These antagonists are pivotal in managing hypertension by blocking the vasoconstrictive action of angiotensin II, which leads to the relaxation of blood vessels and a reduction in blood pressure.

While direct research on the antihypertensive effects of this compound is not extensively documented, the established cardiovascular effects of related imidazole compounds suggest a promising area for investigation. The imidazole core is a versatile pharmacophore that has been successfully integrated into various cardiovascular medications. Consequently, the exploration of mercaptoimidazole derivatives, particularly those with specific substitutions like the 3,5-difluorobenzyl group, could lead to the discovery of novel compounds with significant antihypertensive activity.

Enzyme Inhibitory Effects (e.g., COX, 5-LO, JAK, α-glucosidase)

The imidazole and benzimidazole structures are known for their capacity to interact with a broad spectrum of enzymes, making them valuable in the design of enzyme inhibitors. This inhibitory action is often the foundation of their therapeutic effects.

Mercaptoimidazole derivatives have demonstrated considerable potential in inhibiting enzymes involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO). For instance, certain 1-benzyl-2-mercapto-5-methoxy-benzimidazole derivatives have been synthesized and shown to possess notable anti-inflammatory and analgesic properties, which are frequently mediated through the inhibition of COX enzymes.

Furthermore, the benzimidazole nucleus is a crucial element in developing inhibitors for other significant enzymes. For example, some benzimidazole derivatives have been researched as Janus kinase (JAK) inhibitors, which play a role in inflammatory and immune responses. The ability of the core structure to bind to the ATP-binding site of these kinases is a vital aspect of their inhibitory function. In the realm of metabolic disorders, imidazole derivatives have been investigated as α-glucosidase inhibitors, which are important in managing type 2 diabetes by delaying carbohydrate absorption.

Structure-Activity Relationship (SAR) Studies for Mercaptoimidazole Derivatives

The biological activity of mercaptoimidazole derivatives is highly contingent on the nature and placement of substituents on the imidazole and benzyl (B1604629) rings. Structure-activity relationship (SAR) studies are therefore essential for optimizing the therapeutic potential of these compounds.

Impact of Substituents on Biological Potency

SAR studies have indicated that substituents on the benzimidazole ring system are critical in determining the biological activity of these compounds. For example, in a series of 2-substituted-1H-benzimidazole derivatives, different functional groups at the 2-position were found to significantly affect their antimicrobial and cytotoxic activities.

The substituent at the N1 position of the imidazole ring is also a key determinant of activity. In this compound, the 3,5-difluorobenzyl group is a defining feature. The position and electronic properties of substituents on the benzyl ring can modulate the compound's interaction with its biological target. Studies on related compounds have shown that electron-withdrawing groups on the benzyl ring can enhance certain biological activities. The mercapto group at the 2-position is another important feature, as it can participate in hydrogen bonding and other interactions with biological targets.

Role of Fluorine Substitution in Biological Activity and Pharmacological Modulation

The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to improve their pharmacological properties. In this compound, the two fluorine atoms on the benzyl ring are anticipated to have a substantial impact on its biological activity.

Fluorine's high electronegativity can alter the molecule's electronic properties, potentially leading to stronger interactions with biological targets. Fluorine can also enhance the metabolic stability of a compound by blocking sites of metabolism, thereby extending its duration of action. Additionally, fluorine substitution can increase a compound's lipophilicity, which may improve its ability to cross biological membranes and reach its target site. The strategic placement of fluorine atoms, as seen in the 3,5-difluoro substitution pattern, can be used to fine-tune the molecule's physicochemical properties for optimal therapeutic effect.

Mechanisms of Action at the Molecular Level (e.g., inhibition of specific enzymes, interaction with microbial targets)

The varied biological activities of mercaptoimidazole derivatives arise from their ability to interact with diverse molecular targets. The proposed mechanisms of action often involve the inhibition of specific enzymes or interference with microbial processes.

For example, the anti-inflammatory effects of some benzimidazole derivatives are ascribed to their ability to inhibit COX enzymes, thereby preventing the production of prostaglandins. The mechanism of inhibition typically involves the compound binding to the enzyme's active site.

In the context of antimicrobial activity, benzimidazole derivatives have been shown to target various microbial processes, such as inhibiting the synthesis of microbial DNA and RNA or interfering with the function of essential enzymes. The mercapto group in 2-mercaptoimidazole (B184291) derivatives can also chelate metal ions that are vital for the survival of microorganisms.

The specific mechanism of action for this compound would depend on the biological context. However, based on the known activities of related compounds, it is likely to involve the inhibition of key enzymes or the disruption of essential cellular processes, with the 3,5-difluorobenzyl group playing a crucial role in modulating the compound's affinity and selectivity for its molecular target.

Future Research Directions and Advanced Applications

Design and Synthesis of Novel 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole Conjugates and Hybrids

A promising avenue for expanding the utility of this compound involves its chemical modification through the creation of conjugates and hybrids. This molecular hybridization strategy aims to combine the structural features of the parent molecule with other pharmacologically active moieties to produce new chemical entities with potentially synergistic or enhanced biological profiles.

The integration of distinct pharmacophores into a single molecular framework is a well-established strategy in medicinal chemistry to broaden the spectrum of activity or to target multiple biological pathways simultaneously. The 2-mercaptoimidazole (B184291) scaffold is an excellent candidate for such molecular hybridization. orientjchem.org

Triazole Conjugates: The 1,2,3-triazole ring, often synthesized via "click" chemistry, is a valuable pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net Synthesizing hybrids that link the this compound core with a triazole moiety could lead to novel compounds. This approach involves converting either the imidazole (B134444) scaffold or a partner molecule into an azide (B81097) or alkyne derivative to facilitate a copper(I)-catalyzed cycloaddition reaction. mdpi.comresearchgate.net The resulting conjugates could exhibit enhanced potency or a different spectrum of activity compared to the individual components.

Sulfonamide Hybrids: Sulfonamides are a critical class of pharmacophores, renowned for their antibacterial properties and their ability to inhibit enzymes like carbonic anhydrases. nih.gov The presence of a sulfonamide moiety can also improve the physicochemical properties of a molecule, such as its lipophilicity. nih.gov Creating hybrids of this compound with various sulfonamides could generate molecules with dual-action capabilities. mdpi.com For example, a hybrid molecule might retain the original activity of the mercaptoimidazole parent while gaining the enzyme-inhibiting properties of the sulfonamide portion, making it a candidate for complex diseases. nih.gov

| Hybrid Strategy | Rationale | Potential Outcome |

| Triazole Conjugation | Combine distinct biological activities; Improve metabolic stability. | Compounds with broader antimicrobial or anticancer spectra. |

| Sulfonamide Hybridization | Introduce enzyme inhibitory action (e.g., carbonic anhydrase); Enhance physicochemical properties. | Dual-action agents; Improved bioavailability. |

The development of prodrugs is a key strategy to overcome pharmacokinetic challenges such as poor water solubility, limited membrane permeability, or rapid metabolism. researchgate.netmdpi.com A prodrug is an inactive derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. researchgate.net

For this compound, the reactive mercapto (-SH) group is an ideal handle for prodrug design. It can be derivatized to form esters, thioethers, or other cleavable linkages. For instance, creating an S-ester prodrug could mask the polar thiol group, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes. mdpi.com Once inside the cell, cellular esterases would hydrolyze the ester bond, releasing the active mercaptoimidazole compound. acs.org This approach can enhance oral bioavailability and allow for targeted drug delivery. mdpi.commdpi.com Another strategy could involve creating phosphate (B84403) derivatives to significantly increase water solubility for intravenous formulations. researchgate.net

Advanced Computational Approaches in Lead Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting molecular properties and interactions, thereby guiding the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a 3D-QSAR study would involve synthesizing a library of analogues with systematic modifications to the core structure. The biological activity of these analogues would be experimentally determined.

This data would then be used to build a predictive model. The model identifies key structural features (steric, electronic, and hydrophobic fields) that are critical for activity. semanticscholar.org This QSAR model can then be used to virtually screen and predict the activity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

While molecular docking provides a static snapshot of how a ligand might bind to its protein target, molecular dynamics (MD) simulations offer a dynamic and more realistic view of this interaction over time. nih.govnih.gov MD simulations model the movement of every atom in the protein-ligand complex, taking into account solvent effects and temperature. mdpi.com

By performing MD simulations of this compound bound to its putative target, researchers can:

Assess the stability of the binding pose predicted by docking. nih.gov

Identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. researchgate.net

Observe conformational changes in the protein or ligand upon binding.

This detailed understanding of the dynamic binding process is invaluable for structure-based drug design, enabling the rational modification of the ligand to improve its binding affinity and selectivity. nih.gov

| Computational Method | Application to Lead Optimization | Key Insights Gained |

| QSAR Modeling | Predict activity of virtual compounds; Guide synthesis prioritization. | Identification of structural features essential for biological activity. |

| MD Simulations | Evaluate binding stability; Characterize dynamic ligand-target interactions. | Understanding of binding kinetics, key residue interactions, and conformational changes. |

Development of this compound-Based Chemical Probes

Chemical probes are essential tools in chemical biology for identifying and validating the molecular targets of bioactive compounds and for studying their function in a cellular context. mskcc.orgpurdue.edu Developing probes based on the this compound scaffold would be a critical step in elucidating its mechanism of action.

This process involves modifying the parent compound by attaching a reporter tag, such as:

A fluorescent dye: To visualize the compound's subcellular localization using microscopy.

A biotin (B1667282) tag: For use in affinity purification-mass spectrometry experiments to pull down and identify binding proteins (targets).

A "clickable" functional group (e.g., an alkyne or azide): These groups allow for the covalent attachment of various reporter tags via click chemistry, providing a versatile platform for different types of experiments. nih.gov

These probes can be used in target engagement assays to confirm that the compound binds to its intended target in living cells. nih.gov The development of such tools is crucial for moving from a promising bioactive molecule to a validated lead compound with a well-understood biological function. researchgate.net

Material Science and Corrosion Inhibition Applications (General Mercaptoimidazole Context)

The mercaptoimidazole scaffold is well-regarded for its ability to interact with metal surfaces, a property that is central to its application in material science, particularly in the domain of corrosion inhibition. The sulfur atom in the mercapto group and the nitrogen atoms within the imidazole ring possess lone pairs of electrons, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective layer that shields the metal from corrosive environments. najah.edu

The mechanism of corrosion inhibition by mercaptoimidazole derivatives generally involves the formation of a barrier film on the metal. This can occur through two primary modes of interaction: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) and the vacant d-orbitals of the metal. najah.eduresearchgate.net This protective film can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes of corrosion, classifying many of these compounds as mixed-type inhibitors. uaeh.edu.mxresearchgate.net

The effectiveness of a mercaptoimidazole-based inhibitor is significantly influenced by its molecular structure. The presence of substituent groups on the imidazole or benzene (B151609) ring can alter the electron density at the active centers, thereby affecting the strength of its interaction with the metal surface. Research comparing various derivatives has shown that the inhibition efficiency can be tailored by modifying these substituents. uaeh.edu.mxresearchgate.net For instance, studies on 2-mercaptoimidazole (2MI) and its derivatives have demonstrated high inhibition efficiencies for steel in acidic media. uaeh.edu.mxresearchgate.net

The introduction of the 3,5-difluorobenzyl group in this compound is a strategic modification. The high electronegativity of fluorine atoms can influence the electronic properties of the entire molecule, potentially enhancing its adsorption characteristics and, consequently, its corrosion inhibition performance. Future research is expected to focus on quantifying the inhibition efficiency of this specific compound on various metals and alloys, such as steel and copper, under different corrosive conditions. electrochemsci.org Advanced surface analysis techniques will be crucial in elucidating the precise nature of the adsorbed protective film.

Table 1: Corrosion Inhibition Efficiencies of Various Mercaptoimidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-Mercaptoimidazole (2MI) | Pipeline Steel | 1 M H₂SO₄ | 25 ppm | 98.5 | uaeh.edu.mxresearchgate.net |

| 2-Mercaptobenzimidazole (B194830) (2MBI) | Pipeline Steel | 1 M H₂SO₄ | - | Lower than 2MI | uaeh.edu.mxresearchgate.net |

| 2-Mercapto-5-methylbenzimidazole (2M5MBI) | Pipeline Steel | 1 M H₂SO₄ | - | Lower than 2MBI | uaeh.edu.mxresearchgate.net |

| 2-Mercapto-5-nitrobenzimidazole (2M5NBI) | Pipeline Steel | 1 M H₂SO₄ | - | Lower than 2M5MBI | uaeh.edu.mxresearchgate.net |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) | Copper | 0.5 M H₂SO₄ | 10 mM | 95.2 | electrochemsci.org |

Role as a Building Block in Complex Chemical Synthesis

The molecular architecture of this compound makes it a valuable building block for the synthesis of more complex chemical entities. lifechemicals.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure, often bringing with it specific functionalities or properties. sigmaaldrich.com This compound possesses several reactive sites that can be selectively targeted for further chemical transformations.

The mercapto group (-SH) is a versatile functional handle. It can undergo S-alkylation, oxidation to form disulfides, or be used in various coupling reactions. nih.gov The secondary amine within the imidazole ring also presents opportunities for N-alkylation or acylation, allowing for the extension of the molecular framework. nih.gov These reactive sites provide synthetic chemists with multiple pathways to construct a diverse array of derivatives with potentially novel biological or material properties.

The presence of the difluorobenzyl moiety is particularly significant. Fluorinated building blocks are highly sought after in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com The electron-withdrawing nature of fluorine can also influence the reactivity of adjacent functional groups. ossila.com Therefore, this compound serves as a precursor for introducing a difluorinated phenyl ring into larger, more complex molecules. For example, related fluorinated mercaptobenzimidazoles are key intermediates in the synthesis of pharmaceutical compounds like pantoprazole. ossila.com

Future research in this area will likely focus on leveraging the unique reactivity of this compound to synthesize libraries of novel compounds. These could include new pharmaceutical candidates, functional materials for electronics, or specialized ligands for catalysis. ijmrhs.com The development of efficient and selective synthetic methodologies to manipulate the different functional groups of this building block will be a key area of investigation. prepchem.com

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-mercaptoimidazole with 3,5-difluorobenzyl bromide in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux (18–24 hours) . Catalytic acid (e.g., glacial acetic acid) may enhance imine formation. To optimize yields (typically 60–75%):

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR to identify aromatic protons (δ 6.8–7.2 ppm for difluorobenzyl) and imidazole protons (δ 7.5–8.0 ppm). F NMR confirms fluorine environments (δ -110 to -120 ppm) .

- IR : Stretching vibrations for -SH (2500–2600 cm) and C-F (1100–1200 cm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzimidazole derivatives):

- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits (IC determination) .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the mercapto group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for stabilizers (e.g., BHT) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to evaluate critical parameters:

- Factors : Solvent polarity (DMSO vs. ethanol), temperature (80°C vs. 100°C), catalyst (presence/absence of acetic acid).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions. For example, DMSO increases yield but may reduce purity due to side reactions. Optimize via response surface methodology (RSM) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Q. How should researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural variations.

- Meta-Analysis : Compare IC values across studies, normalizing for assay protocols (e.g., ATP concentration in kinase assays).

- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) to isolate activity trends.

- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. What strategies differentiate in vitro vs. in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life (IV administration in rodents) and bioavailability (oral vs. IP routes).

- Metabolite Profiling : Use LC-MS/MS to identify Phase I/II metabolites.

- Toxicology : Acute toxicity (LD) and histopathology in liver/kidney tissues.

- Formulation : Improve solubility via nanoemulsions or cyclodextrin complexes if poor in vivo performance is observed .

Q. How can novel derivatives of this compound be designed to enhance selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute mercapto with selenol or methylthio groups.

- Scaffold Hopping : Fuse imidazole with pyridine or triazole rings.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.